(r)-2-(Pyrrolidin-2-yl)propan-2-ol

Description

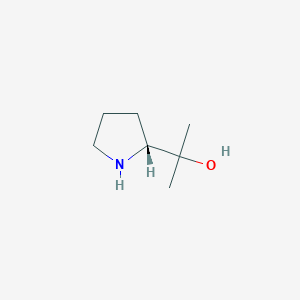

Structure

3D Structure

Properties

IUPAC Name |

2-[(2R)-pyrrolidin-2-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(2,9)6-4-3-5-8-6/h6,8-9H,3-5H2,1-2H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSXWGNIMIRRWRB-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCCN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H]1CCCN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (r)-2-(Pyrrolidin-2-yl)propan-2-ol: Structure, Properties, and Applications in Asymmetric Synthesis

Introduction: A Chiral Scaffold of Growing Importance

(r)-2-(Pyrrolidin-2-yl)propan-2-ol is a chiral amino alcohol that has emerged as a significant building block in modern organic chemistry. Its rigid pyrrolidine core, derived from the natural amino acid proline, combined with a tertiary alcohol moiety, provides a unique stereochemical environment. This structure is particularly valuable in the field of asymmetric synthesis, where it serves as a precursor to chiral ligands and auxiliaries for catalysts that drive stereoselective transformations.[1] Such transformations are critical in the development of enantiomerically pure pharmaceuticals and other fine chemicals, where a specific stereoisomer is often responsible for the desired biological activity.

This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, spectroscopic characterization, and its applications in asymmetric catalysis. The content is tailored for researchers, scientists, and drug development professionals who require a deep technical understanding of this versatile molecule.

Molecular Structure and Chemical Properties

The structural foundation of this compound is a pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom. At the C2 position of this ring, a 2-propanol group is attached. The stereochemistry at this chiral center is designated as (R), which dictates a specific three-dimensional arrangement of the substituents. This defined stereochemistry is the cornerstone of its utility in asymmetric synthesis.

// Atom nodes N1 [label="N", pos="0,0.5!"]; C2 [label="C", pos="-1.2,0.2!"]; C3 [label="C", pos="-1.2,-1!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="0.8,-0.5!"]; C6 [label="C", pos="-2.4,1!"]; C7 [label="C", pos="-3.2,0!"]; C8 [label="C", pos="-2.8,2.2!"]; O9 [label="O", pos="-3.6,1.5!"]; H_N [label="H", pos="0.3,1.2!"]; H_O [label="H", pos="-4.2,1.0!"]; H_C2 [label="H", pos="-1.5,0.8!"];

// Bonds N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- N1 [label=""]; C2 -- C6 [label=""]; C6 -- C7 [label=""]; C6 -- C8 [label=""]; C6 -- O9 [label=""]; N1 -- H_N [label=""]; O9 -- H_O [label=""]; C2 -- H_C2 [label="", style=dashed, penwidth=2]; // Dashed bond for R-configuration

// Invisible nodes for labels label_node [label="this compound", pos="-1.5,-2.5!", fontsize=14, fontcolor="#4285F4"]; } caption: "2D Structure of this compound"

Key Structural Features:

-

Chiral Center: The C2 carbon of the pyrrolidine ring is a stereocenter with an (R)-configuration.

-

Secondary Amine: The nitrogen atom in the pyrrolidine ring is a secondary amine, which can be functionalized, for example, through acylation, to form chiral auxiliaries.[1]

-

Tertiary Alcohol: The hydroxyl group is attached to a tertiary carbon, influencing its reactivity and steric hindrance.

-

Hydrogen Bonding: The presence of both N-H and O-H groups allows for intra- and intermolecular hydrogen bonding, affecting its physical properties such as boiling point and solubility.

Physical and Chemical Properties

While experimental data for the (R)-enantiomer is not widely published, the physical properties can be inferred from its (S)-enantiomer, as they share the same physical characteristics except for the direction of optical rotation.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | [2] |

| Molecular Weight | 129.20 g/mol | [2] |

| Appearance | Expected to be a solid at room temperature | [2] |

| Boiling Point | 195.7 ± 13.0 °C at 760 mmHg | [3] |

| Density | 1.0 ± 0.1 g/cm³ | [3] |

| Flash Point | 72.0 ± 10.5 °C | [3] |

| Refractive Index | 1.471 | [3] |

| Optical Rotation, [α]D | Value not experimentally determined. Expected to be equal in magnitude but opposite in sign to the (S)-enantiomer. | |

| Solubility | Expected to be soluble in water and polar organic solvents. | |

| Storage | Store at room temperature, protected from light, under an inert atmosphere. | [2] |

Synthesis of this compound

The most common and efficient synthesis of this compound starts from the readily available and relatively inexpensive chiral precursor, D-proline (the enantiomer of the more common L-proline). The synthesis involves a two-step process: Fischer esterification of D-proline followed by a Grignard reaction.

Experimental Protocol: Synthesis from D-Proline

Step 1: Fischer Esterification of D-Proline

-

Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, suspend D-proline in anhydrous ethanol.

-

Reaction: Cool the suspension in an ice bath. Bubble dry hydrogen chloride (HCl) gas through the suspension with vigorous stirring. The reaction progress can be monitored by the dissolution of the solid D-proline.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure to yield the crude D-proline ethyl ester hydrochloride as a solid.

Step 2: Grignard Reaction with Methylmagnesium Bromide

-

Preparation: Dissolve the crude D-proline ethyl ester hydrochloride in water and neutralize with a base such as aqueous sodium hydroxide (NaOH). Extract the free D-proline ethyl ester into an organic solvent like diethyl ether or dichloromethane. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and carefully remove the solvent in vacuo to obtain the anhydrous ester.

-

Grignard Addition: In a separate flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of methylmagnesium bromide (CH₃MgBr) in an ethereal solvent (e.g., THF or diethyl ether). Cool the Grignard reagent in an ice bath.

-

Reaction: Slowly add a solution of the anhydrous D-proline ethyl ester in the same solvent to the Grignard reagent. Two equivalents of the Grignard reagent are required: the first deprotonates the secondary amine, and the second adds to the ester carbonyl.

-

Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation to afford pure this compound.

Spectroscopic Profile (Predicted)

Predicted ¹H NMR Spectrum (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.5-3.7 | m | 1H | CH at C2 of pyrrolidine |

| ~2.8-3.1 | m | 2H | CH ₂ adjacent to N |

| ~2.5 (broad s) | 2H | NH and OH (exchangeable with D₂O) | |

| ~1.6-2.0 | m | 4H | CH ₂ at C3 and C4 of pyrrolidine |

| ~1.2 | s | 3H | CH ₃ |

| ~1.1 | s | 3H | CH ₃ |

Predicted ¹³C NMR Spectrum (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~71 | Quaternary C of propanol |

| ~65 | C2 of pyrrolidine |

| ~47 | C5 of pyrrolidine (CH₂-N) |

| ~28 | C3 of pyrrolidine |

| ~26 | C4 of pyrrolidine |

| ~25 | CH₃ |

| ~24 | CH₃ |

Predicted Infrared (IR) Spectrum

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 (broad) | O-H stretch | Alcohol |

| 3350-3300 (sharp, may be broad) | N-H stretch | Secondary Amine |

| 2970-2850 | C-H stretch | Aliphatic |

| 1470-1430 | C-H bend | Aliphatic |

| 1170-1120 | C-O stretch | Tertiary Alcohol |

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): A weak peak is expected at m/z = 129.

-

Major Fragmentation Peaks:

-

m/z = 114: Loss of a methyl group ([M-CH₃]⁺).

-

m/z = 70: A prominent peak corresponding to the pyrrolidinyl cation, resulting from the cleavage of the C-C bond between the ring and the propanol substituent.

-

m/z = 59: Corresponding to the [C(CH₃)₂OH]⁺ fragment.

-

Applications in Asymmetric Catalysis

The primary application of this compound is as a chiral building block for the synthesis of ligands and auxiliaries used in asymmetric catalysis. The pyrrolidine scaffold is a privileged structure in this context, known for its ability to create a well-defined chiral environment around a metal center or to act as an organocatalyst.[4]

Chiral Ligand for Enantioselective Additions to Aldehydes

One of the benchmark reactions for testing the efficacy of chiral ligands is the enantioselective addition of organozinc reagents, such as diethylzinc (Et₂Zn), to aldehydes.[1] This reaction is a powerful method for forming chiral secondary alcohols. Ligands derived from this compound can chelate to the zinc atom, creating a chiral complex that directs the ethyl group to one of the two prochiral faces of the aldehyde.

Performance in the Asymmetric Ethylation of Benzaldehyde:

While specific data for the parent this compound as a ligand is scarce, related N-substituted pyrrolidine derivatives have shown high efficacy. For instance, N-methyl-(2R,5R)-bis(diarylhydroxymethyl)pyrrolidine, a more complex derivative, has been used as a catalyst ligand in the addition of diethylzinc to various aryl aldehydes.[5] These reactions typically proceed with high chemical yields and enantiomeric excesses (ee).

| Aldehyde Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | (R)-1-Phenyl-1-propanol | High | Good to Excellent |

| 4-Chlorobenzaldehyde | (R)-1-(4-Chlorophenyl)-1-propanol | High | Good to Excellent |

| 2-Naphthaldehyde | (R)-1-(Naphthalen-2-yl)propan-1-ol | High | Good to Excellent |

| (Data is illustrative of the performance of related pyrrolidine-based ligands in this type of reaction) |

The stereochemical outcome of these reactions is highly dependent on the structure of the ligand, the substrate, and the reaction conditions. The (R)-configuration of the starting material typically leads to the formation of the (R)-enantiomer of the product alcohol.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on the known hazards of its constituent moieties, 2-pyrrolidinone and 2-propanol, and related compounds, certain precautions should be taken.[6][7][8][9][10]

-

Eye Irritation: Compounds containing the pyrrolidone or propanol structure can cause serious eye irritation.[6][7][8][9][10]

-

Skin Irritation: May cause skin irritation upon prolonged contact.

-

Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.

-

Flammability: As an alcohol, it is expected to be combustible.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Keep away from sources of ignition.

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[2]

Conclusion

This compound is a valuable chiral building block with a well-defined stereochemical structure that makes it highly useful in asymmetric synthesis. Its straightforward synthesis from D-proline and its role as a precursor to effective chiral ligands and auxiliaries underscore its importance for researchers in drug discovery and materials science. While a complete experimental dataset for its physical and spectroscopic properties is yet to be fully documented in the public domain, its chemical behavior and applications are well-established through the performance of its derivatives. As the demand for enantiomerically pure compounds continues to grow, the utility of chiral scaffolds like this compound is set to expand, paving the way for the development of novel and more efficient stereoselective transformations.

References

- Zhang, Z., et al. (2022). Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives.

- Downey, C. W., et al. (2022).

-

ResearchGate. (n.d.). Enantioselectivity of diethylzinc addition to aldehydes in the presence of ligand 229 (see Scheme 12). 125. Retrieved January 14, 2026, from [Link]

-

Chemsrc. (2025). 2-[(2S)-2-Pyrrolidinyl]-2-propanol | CAS#:92053-25-3. Retrieved January 14, 2026, from [Link]

-

MDPI. (2023). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Retrieved January 14, 2026, from [Link]

- Jie, J., et al. (2022). Enantioselective addition of diethylzinc to different aldehydes (22) leading to 23.

- Islam, M. S., et al. (n.d.). Proposed mechanism for the enantioselective addition of diethylzinc to aldehyde in the presence of Ti(OiPr)4.

-

ACS Publications. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (n.d.). Asymmetric hydrogenation. Retrieved January 14, 2026, from [Link]

-

Semantic Scholar. (n.d.). Enantioselective Addition of Diethylzinc to Aromatic Aldehydes Using Chiral Oxazoline-Based Ligands. Retrieved January 14, 2026, from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. Retrieved January 14, 2026, from [Link]

-

Carl Roth. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved January 14, 2026, from [Link]

-

MySkinRecipes. (2025). 2-(Pyrrolidin-2-yl)propan-2-ol. Retrieved January 14, 2026, from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Propan-2-ol. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 2-(Propan-2-yl)pyrrolidine. Retrieved January 14, 2026, from [Link]

-

Chemical Suppliers. (2018). SAFETY DATA SHEET PROPAN-2-OL LRG. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). Pyrrolidin-2-OL. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). (2S)-1-(pyrrolidin-1-yl)propan-2-ol. Retrieved January 14, 2026, from [Link]

Sources

- 1. digibug.ugr.es [digibug.ugr.es]

- 2. 2-(Pyrrolidin-2-yl)propan-2-ol [myskinrecipes.com]

- 3. 2-[(2S)-2-Pyrrolidinyl]-2-propanol | CAS#:92053-25-3 | Chemsrc [chemsrc.com]

- 4. Enantioselective Addition of Diethylzinc to Aromatic Aldehydes Using Chiral Oxazoline-Based Ligands | Semantic Scholar [semanticscholar.org]

- 5. 2-(Pyrrolidin-3-yl)propan-2-ol | C7H15NO | CID 13900166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. carlroth.com [carlroth.com]

- 8. chemos.de [chemos.de]

- 9. MSDS Isopropanol [search.abb.com]

- 10. chemicals.co.uk [chemicals.co.uk]

An In-Depth Technical Guide to (R)-2-(Pyrrolidin-2-yl)propan-2-ol: A Chiral Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-(Pyrrolidin-2-yl)propan-2-ol is a chiral amino alcohol that has emerged as a valuable building block in asymmetric synthesis, particularly within the pharmaceutical industry. Its rigid pyrrolidine scaffold, coupled with the stereogenic center and the tertiary alcohol functionality, makes it an effective chiral auxiliary and a precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, supplier information, synthesis, applications in drug development, and key technical data.

Part 1: Chemical Identity and Supplier Information

Chemical Structure and CAS Numbers

The precise identification of chemical compounds through their CAS (Chemical Abstracts Service) registry number is critical for researchers. For this compound and its related forms, the following CAS numbers are pertinent:

| Compound Name | CAS Number | Notes |

| This compound hydrochloride | 816425-22-6 | The most commonly available form. |

| 2-(Pyrrolidin-2-yl)propan-2-ol | 214626-52-5 | Racemic mixture (contains both R and S enantiomers).[1] |

| (S)-2-(Pyrrolidin-2-yl)propan-2-ol | 92053-25-3 | The (S)-enantiomer.[2] |

It is crucial to note that a specific CAS number for the free base of the (R)-enantiomer is not consistently reported in major chemical databases. Researchers are advised to use the CAS number for the hydrochloride salt for procurement and regulatory purposes.

Key Physicochemical Properties

While detailed experimental data for the free base is scarce, the properties of the hydrochloride salt and related structures provide valuable insights.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆ClNO (hydrochloride) | [3][4] |

| Molecular Weight | 165.66 g/mol (hydrochloride) | [3][4] |

| Appearance | Typically a solid. | |

| Storage | Recommended storage at 2-8°C, protected from light. |

Supplier Information

This compound hydrochloride is available from several reputable chemical suppliers catering to the research and development sector. Purity levels and available quantities may vary.

Selected Suppliers:

-

Fluorochem: Offers the hydrochloride salt.[3]

-

Biosynth: Provides the hydrochloride salt, designated as a versatile small molecule scaffold.[4]

-

CymitQuimica: Lists the hydrochloride salt.[3]

Researchers should always request a certificate of analysis (CoA) from the supplier to verify the identity, purity, and enantiomeric excess of the compound.

Part 2: Synthesis and Manufacturing

The enantioselective synthesis of 2-substituted pyrrolidines is a well-explored area of organic chemistry. The synthesis of this compound can be approached through several strategic routes, often starting from chiral precursors.

A common and effective method involves the use of a chiral starting material, such as (R)-proline. The carboxylic acid functionality of proline can be converted to the desired tertiary alcohol via a Grignard reaction with a methylmagnesium halide.

Illustrative Synthetic Workflow:

Caption: A generalized synthetic pathway from (R)-proline.

Experimental Protocol Outline (based on analogous transformations):

-

Esterification of (R)-Proline: (R)-Proline is first protected as its methyl or ethyl ester to prevent interference from the acidic proton of the carboxylic acid. This is typically achieved by reacting proline with the corresponding alcohol in the presence of an acid catalyst (e.g., thionyl chloride or sulfuric acid).

-

Grignard Reaction: The protected (R)-proline ester is then reacted with an excess of a methyl Grignard reagent (e.g., methylmagnesium bromide in diethyl ether or THF) at low temperatures (e.g., 0°C to -78°C). The Grignard reagent will add twice to the ester carbonyl to form the tertiary alcohol.

-

Workup and Purification: The reaction is carefully quenched with an aqueous solution (e.g., saturated ammonium chloride). The product is then extracted into an organic solvent, dried, and purified using techniques such as column chromatography or distillation to yield the desired this compound.

Part 3: Applications in Drug Development

The utility of this compound in drug development stems from its role as a chiral auxiliary. A chiral auxiliary is a molecule that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereochemistry has been set, the auxiliary can be cleaved and ideally recycled.

The enantiomer, (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol, has been studied for its use in asymmetric aldol and alkylation reactions.[5] This strongly suggests that the (R)-enantiomer can be employed in a complementary fashion to achieve the opposite stereochemical outcome, providing access to a wider range of chiral molecules.

Mechanism of Stereocontrol:

The pyrrolidine nitrogen can be acylated to form an amide. The resulting chiral amide can then be used to direct the stereoselective alkylation or aldol condensation at the α-carbon. The bulky tertiary alcohol group and the rigid pyrrolidine ring create a well-defined chiral environment that biases the approach of incoming reagents to one face of the enolate, leading to a high degree of stereoselectivity.

Caption: Workflow for the use as a chiral auxiliary.

This methodology is particularly valuable in the synthesis of chiral carboxylic acids, aldehydes, and alcohols, which are common structural motifs in many active pharmaceutical ingredients (APIs).

While specific examples of commercial drugs synthesized using this compound are not prominently disclosed in public literature, the structural motif is present in numerous developmental and patented compounds. Its application is inferred in synthetic routes where the stereoselective formation of a substituted pyrrolidine ring is a key step.

Part 4: Safety and Handling

General Safety Precautions:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

-

Fire: The compound may be combustible. Keep away from heat, sparks, and open flames.

For the hydrochloride salt, care should be taken to avoid the liberation of hydrogen chloride gas, which is corrosive and a respiratory irritant.

Conclusion

This compound is a specialized yet powerful chiral building block for modern organic synthesis. Its utility as a chiral auxiliary provides a reliable method for controlling stereochemistry in the synthesis of complex molecules, a critical aspect of drug discovery and development. While the availability of detailed physicochemical and safety data is limited, its structural relationship to well-studied compounds allows for informed handling and application. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral building blocks like this compound is set to increase, making it a key tool in the arsenal of medicinal and synthetic chemists.

References

-

2-(Pyrrolidin-2-yl)propan-2-ol. MySkinRecipes. [Link]

-

2-[(2S)-pyrrolidin-2-yl]propan-2-ol CAS NO.92053-25-3. LookChem. [Link]

-

MSDS of (2S)-2-(propan-2-yl)pyrrolidine hydrochloride. Capot Chemical. [Link]

-

Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries. ResearchGate. [Link]

Sources

- 1. 2-(Pyrrolidin-2-yl)propan-2-ol [myskinrecipes.com]

- 2. 2-[(2S)-pyrrolidin-2-yl]propan-2-ol, CasNo.92053-25-3 Nanjing Zhiyan Pharmaceutical Technology Co. Ltd. China (Mainland) [zhiyan1.lookchem.com]

- 3. This compound hydrochloride [cymitquimica.com]

- 4. biosynth.com [biosynth.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Chiral Pyrrolidine Derivatives

Introduction

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in the architecture of a vast array of biologically active molecules and serves as a pivotal building block in synthetic chemistry.[1][2][3] Its prevalence in natural products, pharmaceuticals, and as a scaffold for organocatalysts underscores the profound importance of understanding its nuanced physical and chemical properties.[1][2][4][5][6] This is particularly true for chiral pyrrolidine derivatives, where the stereochemistry of the molecule dictates its biological function and reactivity.[1][3][7][8] The conformational constraints imposed by the cyclic structure, coupled with the stereogenic centers, give rise to unique three-dimensional arrangements that are critical for molecular recognition and catalytic activity.[1][9]

This guide provides a comprehensive exploration of the physical and chemical properties of chiral pyrrolidine derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the intricate relationship between structure and property, offering insights into how stereochemistry governs the behavior of these versatile molecules.

Stereochemistry and Conformational Analysis: The Foundation of Pyrrolidine's Properties

The non-planar nature of the pyrrolidine ring is a defining feature that profoundly influences its properties. The ring can adopt various puckered conformations, often described as "envelope" or "twist" forms, to minimize steric and torsional strain.[1][9] In chiral derivatives, the substituents on the ring dictate the preferred conformation, a phenomenon with significant implications for biological activity and reactivity.[1][9][10]

Ring Puckering and Substituent Effects

The pyrrolidine ring is known to exist in two primary puckered conformations: the Cγ-exo and Cγ-endo envelope conformers.[1][9][10] The energy difference between these conformers is often small, allowing for a dynamic equilibrium in solution. However, the introduction of substituents can significantly bias this equilibrium, effectively "locking" the ring into a preferred conformation.[9][10]

For instance, in the case of the amino acid L-proline, the endo puckering mode is generally favored.[9] The presence of substituents, particularly at the C4 position, can alter this preference. Electronegative substituents in a trans orientation tend to favor the exo pucker, while those in a cis orientation can enhance the endo puckering.[10] Conversely, sterically demanding groups like a tert-butyl group strongly favor a pseudoequatorial orientation, which in turn dictates the ring's pucker.[9][10]

This conformational control is a powerful tool in rational drug design and catalyst development, as it allows for the precise positioning of functional groups in three-dimensional space.[1]

Synthesis of Chiral Pyrrolidines

The synthesis of enantiomerically pure pyrrolidine derivatives is a critical aspect of their application. Several strategies have been developed to achieve high levels of stereocontrol.

-

From the Chiral Pool: A common approach is to start from readily available chiral precursors, such as the amino acid (S)-proline.[11] This provides a straightforward way to introduce a specific stereocenter.

-

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of a reaction is a powerful and versatile method. This includes:

-

1,3-Dipolar Cycloaddition: The reaction of azomethine ylides with dipolarophiles is a classic method for constructing the pyrrolidine ring, and the use of chiral ligands can render this process highly enantioselective.[12]

-

Ring-Closing Metathesis: Ring-closing enyne metathesis (RCEM) has emerged as an efficient method for synthesizing chiral pyrrolidine derivatives from acyclic precursors.[13][14]

-

Intramolecular Reactions: Asymmetric intramolecular reactions, such as SN2' reactions, can be used to construct stereochemically rich pyrrolidines.[15]

-

The choice of synthetic route depends on the desired substitution pattern and stereochemistry of the final product.

Physical Properties of Chiral Pyrrolidine Derivatives

The physical properties of chiral pyrrolidine derivatives are intrinsically linked to their molecular structure, including stereochemistry, substitution pattern, and intermolecular forces.

Physicochemical Parameters

Key physicochemical parameters such as pKa, lipophilicity (LogP), and solubility are critical for drug development as they influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[16][17]

| Property | Description | Factors Influencing the Property |

| pKa | The pKa of the pyrrolidine nitrogen is a measure of its basicity. The parent pyrrolidine has a pKa of its conjugate acid around 11.27.[6] | Substituents on the ring, particularly electron-withdrawing groups, can significantly decrease the basicity of the nitrogen atom.[1] The steric environment around the nitrogen also plays a role. |

| Lipophilicity (LogP) | LogP is the logarithm of the partition coefficient between octanol and water, indicating a compound's hydrophobicity. | The nature and number of substituents greatly affect lipophilicity. Introducing hydrophobic groups increases LogP, while polar groups decrease it. The overall 3D shape and surface area also contribute.[1][11] |

| Solubility | Aqueous solubility is a crucial parameter for drug delivery. | Solubility is influenced by a balance of factors including lipophilicity, crystal lattice energy, and the ability to form hydrogen bonds. Generally, increased polarity and hydrogen bonding capacity lead to higher aqueous solubility.[1][17] |

Spectroscopic Properties

Spectroscopic techniques are indispensable for the characterization and structural elucidation of chiral pyrrolidine derivatives.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide a wealth of information about the connectivity and stereochemistry of pyrrolidine derivatives.

-

Chemical Shifts: The chemical shifts of the ring protons and carbons are sensitive to the local electronic environment and the ring's conformation. For example, the chemical shifts of the protons at C2 and C5 are indicative of their cis or trans relationship to substituents.[18]

-

Coupling Constants: Vicinal coupling constants (³J) between protons on adjacent carbons can be used to determine dihedral angles via the Karplus equation, providing insights into the ring's pucker.

-

Nuclear Overhauser Effect (NOE): NOE experiments (e.g., ROESY, NOESY) reveal through-space proximity of protons, which is invaluable for determining the relative stereochemistry of substituents and the overall conformation of the molecule.[19]

-

¹⁹F NMR: For fluorinated pyrrolidine derivatives, ¹⁹F NMR is a powerful tool for chiral analysis, as the fluorine nucleus is highly sensitive to its stereochemical environment.[20][21]

Experimental Protocol: General ¹H NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified pyrrolidine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a 5 mm NMR tube.

-

Data Acquisition: Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).

-

Spectral Analysis:

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants of each signal to deduce the connectivity of the protons.

-

Assign the signals to the specific protons in the molecule based on chemical shifts, multiplicities, and, if necessary, 2D NMR experiments (e.g., COSY, HSQC).

-

2.2.2. Chiroptical Spectroscopy

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential techniques for determining the absolute configuration of chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light. The resulting spectra are highly sensitive to the three-dimensional arrangement of chromophores within the molecule and can often be correlated with a specific enantiomer through computational modeling or comparison with known compounds.

Chemical Properties and Reactivity

The chemical reactivity of chiral pyrrolidine derivatives is largely dictated by the presence of the nitrogen atom and the influence of the chiral centers.

Basicity and Nucleophilicity

The lone pair of electrons on the nitrogen atom confers both basic and nucleophilic character to the pyrrolidine ring.[1] This allows pyrrolidines to participate in a wide range of chemical transformations.

-

As Nucleophiles: Pyrrolidines readily react with electrophiles, such as alkyl halides and acyl chlorides, at the nitrogen atom. This reactivity is fundamental to the synthesis of N-substituted pyrrolidine derivatives.

-

As Bases: The basicity of the pyrrolidine nitrogen allows it to act as a proton acceptor in various reactions.

Role in Asymmetric Catalysis

Chiral pyrrolidine derivatives, particularly those derived from proline, are among the most important and widely used organocatalysts.[4][22][23][24][25] Their ability to promote a vast array of asymmetric transformations with high enantioselectivity has revolutionized the field of organic synthesis.[4][26]

3.2.1. Enamine and Iminium Ion Catalysis

The catalytic cycle of proline and its derivatives often involves the formation of key intermediates:

-

Enamines: The secondary amine of the pyrrolidine reacts with a carbonyl compound (an aldehyde or ketone) to form a chiral enamine. This enamine is more nucleophilic than the corresponding enol or enolate and can react with various electrophiles in a highly stereocontrolled manner.[4]

-

Iminium Ions: In reactions with α,β-unsaturated carbonyl compounds, the pyrrolidine catalyst can form a chiral iminium ion. This activation strategy lowers the LUMO of the enone, making it more susceptible to nucleophilic attack.

These catalytic cycles are central to a wide range of important reactions, including:

-

Aldol Reactions: Proline-catalyzed aldol reactions proceed with high enantioselectivity, providing access to chiral β-hydroxy carbonyl compounds.[4]

-

Mannich Reactions: The asymmetric Mannich reaction, catalyzed by proline derivatives, is a powerful method for the synthesis of chiral β-amino carbonyl compounds.[4]

-

Michael Additions: Chiral pyrrolidine catalysts are highly effective in promoting enantioselective Michael additions of nucleophiles to α,β-unsaturated systems.[4]

Synthetic Transformations of the Pyrrolidine Ring

The pyrrolidine scaffold can be further functionalized to access a diverse range of derivatives.

-

N-Functionalization: As mentioned, the nitrogen atom is a key site for introducing a wide variety of substituents.

-

C-H Functionalization: Recent advances in catalysis have enabled the direct functionalization of C-H bonds on the pyrrolidine ring, providing a more atom-economical approach to modifying the scaffold.

-

Ring-Opening Reactions: Under certain conditions, the pyrrolidine ring can undergo ring-opening reactions, providing access to acyclic chiral building blocks.

Applications in Drug Discovery and Development

The unique structural and chemical properties of chiral pyrrolidine derivatives make them a privileged scaffold in medicinal chemistry.[1][3][5] The pyrrolidine ring is present in a large number of FDA-approved drugs, highlighting its importance in the development of new therapeutics.[1]

The conformational rigidity of the pyrrolidine ring can help to pre-organize the pharmacophoric groups of a drug molecule in a bioactive conformation, leading to enhanced potency and selectivity.[1][7] Furthermore, the ability to introduce multiple stereocenters with high control allows for the fine-tuning of a drug's properties to optimize its efficacy and safety profile.[1]

Chiral pyrrolidine derivatives have been incorporated into drugs targeting a wide range of diseases, including:

-

Viral Infections: As seen in antiviral agents.[5]

-

Cancer: As components of anticancer drugs.[3]

-

Central Nervous System (CNS) Disorders: In drugs targeting CNS receptors and enzymes.[18]

-

Diabetes: In the development of antidiabetic agents.[1]

Conclusion

Chiral pyrrolidine derivatives represent a class of molecules with immense importance in both academic research and industrial applications, particularly in the fields of asymmetric catalysis and drug discovery. Their unique stereochemical and conformational properties, which are intricately linked to their physical and chemical behavior, provide a powerful platform for the design of new catalysts and therapeutic agents. A thorough understanding of the principles outlined in this guide is essential for any scientist working with these versatile and valuable compounds. The continued exploration of new synthetic methodologies and a deeper understanding of structure-property relationships will undoubtedly lead to further innovations and applications of chiral pyrrolidine derivatives in the future.

References

- Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity. (n.d.).

- Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. (n.d.). National Institutes of Health.

-

Yang, Q., Alper, H., & Xiao, W.-J. (2007). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Organic Letters, 9(5), 769–771. [Link]

-

Proline organocatalysis. (2023, September 24). In Wikipedia. Retrieved from [Link]

-

Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Saikia, B. S., Sarma, B., & Sarma, D. (2023). L-Proline: Unraveling its Reactivity and Mechanistic Insights as an Organocatalyst in Multi-Component Synthesis: A Comprehensive Review. Polycyclic Aromatic Compounds, 1–34. [Link]

-

Helaja, J., Rissanen, K., & Koskinen, A. M. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(14), 5435–5443. [Link]

-

Helaja, J., Rissanen, K., & Koskinen, A. M. P. (2005). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines. The Journal of Organic Chemistry, 70(14), 5435–5443. [Link]

-

Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

-

Shcherbakov, S. V., Shcherbakova, I. V., & Osyanin, V. A. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. [Link]

-

Al-Zoubi, R. M. (2014). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 50(81), 12002–12014. [Link]

-

Proline Derivatives in Organic Synthesis. (2007, March 25). Organic Chemistry Portal. Retrieved from [Link]

-

Singh, G., & Singh, S. (2023). L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. Combinatorial Chemistry & High Throughput Screening, 26(6), 1108–1140. [Link]

-

A review: L- Proline as an organocatalyst. (2021). ResearchGate. Retrieved from [Link]

-

Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. (2023). ResearchGate. Retrieved from [Link]

-

Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. (2005). Semantic Scholar. Retrieved from [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). PubMed Central. Retrieved from [Link]

-

Classification of stereochemistry on pyrrolidine‐ring formation. (2019). ResearchGate. Retrieved from [Link]

-

Wang, Y., Zhang, Y., & Zhang, J. (2020). Stereoselective Asymmetric Synthesis of Pyrrolidines with Vicinal Stereocenters Using a Memory of Chirality-Assisted Intramolecular SN2′ Reaction. Organic Letters, 22(10), 3906–3911. [Link]

-

Chirality Sensing of N-Heterocycles via 19F NMR. (2022). PubMed Central. Retrieved from [Link]

-

Asymmetric Synthesis of Chiral Pyrrolizine‐Based Triheterocycles by Organocatalytic Cascade Aza‐Michael–Aldol Reactions. (2019). ResearchGate. Retrieved from [Link]

-

Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. (2023). Beilstein Journals. Retrieved from [Link]

-

Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters. (2018). Semantic Scholar. Retrieved from [Link]

-

Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (2024). PubMed Central. Retrieved from [Link]

-

Carreño, M. C., García-García, P., Urbano, A., & Cid, M. B. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(41), 7583–7588. [Link]

-

Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. (2018). Frontiers. Retrieved from [Link]

-

pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. (2020). ResearchGate. Retrieved from [Link]

-

pKa Modulation of Pyrrolidine-Based Catalytic Polymers Used for the Preparation of Glycosyl Hydrazides at Physiological pH and T. (n.d.). SciSpace. Retrieved from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Semantic Scholar. Retrieved from [Link]

-

Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis of chiral pyrrolidine and pyrrole derivatives through the chemoselective Dieckmann reaction of α,β-aminodiesters. (2019). ResearchGate. Retrieved from [Link]

-

Representative drug candidates containing chiral pyrrolidine skeletons. (2020). ResearchGate. Retrieved from [Link]

-

Impact of Pyrrolidine-Bispyrrole DNA Minor Groove Binding Agents and Chirality on Global Proteomic Profile in Escherichia Coli. (2018). PubMed. Retrieved from [Link]

-

Physical properties and enantiomeric composition. (2017). ResearchGate. Retrieved from [Link]

-

Preparation and properties of chiral 4-pyrrolidinopyridine (PPY) analogues with dual functional side chains. (2004). ResearchGate. Retrieved from [Link]

-

Pyrrolidine. (2023, December 1). In Wikipedia. Retrieved from [Link]

-

pKa, Solubility, and Lipophilicity. (2005). ResearchGate. Retrieved from [Link]

-

Pyrrolidine. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. [PDF] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | Semantic Scholar [semanticscholar.org]

- 4. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 5. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Impact of pyrrolidine-bispyrrole DNA minor groove binding agents and chirality on global proteomic profile in Escherichia Coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity | Semantic Scholar [semanticscholar.org]

- 12. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units [frontiersin.org]

- 20. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 21. rsc.org [rsc.org]

- 22. tandfonline.com [tandfonline.com]

- 23. Proline Derivatives in Organic Synthesis [organic-chemistry.org]

- 24. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

The Role of (R)-2-(Pyrrolidin-2-yl)propan-2-ol in Asymmetric Synthesis: A Technical Guide

Abstract

(R)-2-(pyrrolidin-2-yl)propan-2-ol, a chiral β-amino alcohol derived from the proline scaffold, has emerged as a versatile and effective chiral auxiliary in modern asymmetric synthesis. This technical guide provides an in-depth exploration of its synthesis, mechanism of stereocontrol, and application in key carbon-carbon bond-forming reactions. We will delve into the practical aspects of its use, including detailed experimental protocols for its N-acylation and subsequent employment in diastereoselective alkylation and aldol reactions. Through a synthesis of mechanistic principles and empirical data, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this auxiliary for the stereocontrolled synthesis of complex chiral molecules.

Introduction: The Enduring Legacy of Proline-Based Chiral Auxiliaries

The quest for enantiomerically pure compounds is a cornerstone of contemporary organic synthesis, particularly in the fields of pharmaceutical and materials science. Chiral auxiliaries, stoichiometric chiral entities that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, represent a robust and reliable strategy for achieving high levels of asymmetric induction. Among the myriad of chiral auxiliaries developed, those derived from the "chiral pool," readily available and inexpensive natural products, are of particular significance.

The amino acid L-proline, with its rigid pyrrolidine ring and defined stereochemistry, has long been a foundational building block for the development of both chiral auxiliaries and organocatalysts. Its derivatives have been successfully employed in a wide array of asymmetric transformations, including alkylations, aldol reactions, and Diels-Alder reactions.[1][2] this compound belongs to this esteemed class of proline-derived chiral synthons. Its structure, featuring a tertiary alcohol appended to the C2 position of the pyrrolidine ring, provides a unique steric and electronic environment that is instrumental in achieving high levels of stereocontrol.

This guide will focus on the application of this compound as a chiral auxiliary, a role in which it has demonstrated considerable efficacy. The core principle of its use involves its covalent attachment to a substrate, typically via an amide bond, to form a chiral intermediate. This intermediate then undergoes a diastereoselective transformation, where the chiral auxiliary directs the approach of a reagent to one of the two prochiral faces of the substrate. Finally, the auxiliary is cleaved to yield the desired enantiomerically enriched product and is, in principle, recoverable.

Synthesis of the Chiral Auxiliary: A Practical Approach

The enantioselective synthesis of this compound is most commonly achieved from the corresponding enantiomer of proline, in this case, D-proline, which is commercially available. The synthesis involves the conversion of the carboxylic acid functionality of proline into a tertiary alcohol. A well-established method for this transformation is the addition of an excess of a Grignard reagent, such as methylmagnesium bromide, to a proline ester.

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of this compound from D-Proline

This protocol is adapted from established procedures for the synthesis of analogous compounds from proline.

Step 1: Esterification of D-Proline

-

To a suspension of D-proline (1.0 eq) in methanol (5 mL per 1 g of proline) at 0 °C, add thionyl chloride (1.2 eq) dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the mixture and concentrate under reduced pressure to obtain the crude D-proline methyl ester hydrochloride as a white solid, which can be used in the next step without further purification.

Step 2: Grignard Reaction

-

Prepare a solution of methylmagnesium bromide (3.0 M in diethyl ether, 3.0 eq) in a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet.

-

Dissolve the crude D-proline methyl ester hydrochloride in anhydrous tetrahydrofuran (THF, 10 mL per 1 g of ester) and add it dropwise to the Grignard reagent at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford this compound.

Activation of the Auxiliary: The Critical N-Acylation Step

For this compound to function as an effective chiral auxiliary in reactions such as alkylations and aldol additions, it must first be N-acylated. This serves two primary purposes: it provides the carbonyl group that will be transformed into an enolate, and it creates a rigid amide linkage that locks the conformation of the auxiliary, enhancing the transfer of stereochemical information. The propionyl group is a commonly employed acyl group for this purpose.

Caption: N-Propionylation of the chiral auxiliary.

Experimental Protocol: N-Propionylation of this compound

This protocol is based on general procedures for the N-acylation of secondary amines.[3]

-

Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 mL per 1 g of amine) in a round-bottom flask.

-

Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Add propionyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Quench the reaction with water and transfer the mixture to a separatory funnel.

-

Separate the organic layer, wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-propionylated auxiliary, which can be purified by column chromatography if necessary.[4]

Application in Asymmetric Alkylation

The N-acylated derivative of this compound is a highly effective chiral auxiliary for the asymmetric alkylation of enolates. The process involves the deprotonation of the α-carbon of the propionyl group to form a chiral enolate, which then reacts with an electrophile (e.g., an alkyl halide). The stereochemical outcome of the alkylation is controlled by the chiral auxiliary, which directs the approach of the electrophile to one face of the enolate.

Mechanism of Stereocontrol

The high diastereoselectivity observed in these alkylation reactions is attributed to the formation of a rigid chelated enolate intermediate. Upon deprotonation with a lithium base such as lithium diisopropylamide (LDA), the lithium cation is believed to be chelated by the amide carbonyl oxygen and the oxygen of the tertiary alcohol. This chelation, combined with the steric bulk of the dimethylcarbinol group, effectively blocks one face of the enolate. The incoming electrophile is therefore directed to the opposite, less sterically hindered face, leading to the preferential formation of one diastereomer. The use of additives like LiCl can further enhance selectivity by promoting the formation of a more ordered transition state.[5]

Sources

- 1. Sci-Hub. ChemInform Abstract: Asymmetric Reactions Using C2‐Symmetrically 2,5‐Disubstituted Pyrrolidines as Chiral Auxiliaries / Chemischer Informationsdienst, 1986 [sci-hub.ru]

- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of N-propionylated (S [ ] )-(−)-2-(pyrrolidin-2-yl)propan-2-ol and its use as a chiral auxiliary and selectivity marker in asymmetric aldol reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

(R)-2-(Pyrrolidin-2-yl)propan-2-ol: A Chiral Scaffold for Next-Generation Therapeutics

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Value of Chiral Pyrrolidines in Medicinal Chemistry

The pyrrolidine ring is a cornerstone of modern medicinal chemistry. This five-membered saturated nitrogen heterocycle is a privileged scaffold, prominently featured in a multitude of natural products and synthetic pharmaceuticals.[1] Its prevalence is underscored by its presence in numerous drugs approved by the U.S. Food and Drug Administration (FDA).[2] The power of the pyrrolidine scaffold lies in its non-planar, puckered conformation and its sp³-hybridized carbons, which allow for the precise three-dimensional positioning of substituents to optimize interactions with biological targets.[2]

When chirality is introduced, the utility of the pyrrolidine scaffold is significantly amplified. Chiral pyrrolidines are critical components in asymmetric synthesis and are integral to the structure of many potent and selective drugs.[1] (R)-2-(Pyrrolidin-2-yl)propan-2-ol, the subject of this guide, is an exemplary chiral building block that combines the robust pyrrolidine core with a stereodefined quaternary carbinol center. This unique combination offers medicinal chemists a powerful tool for creating novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide provides a comprehensive technical overview of its synthesis, properties, and strategic application in pharmaceutical development.

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of a building block is paramount for its effective use. This compound is a chiral secondary amine and tertiary alcohol.

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical Data Summary

| Property | Value |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| Appearance | Predicted: Colorless to pale yellow oil or low melting solid |

| Chirality | (R)-configuration at C2 of the pyrrolidine ring |

| Key Functional Groups | Secondary amine, Tertiary alcohol |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is derived from foundational spectroscopic principles and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~3.30 - 3.50 | m | 1H | H-2 (Pyrrolidine) |

| ~2.85 - 3.10 | m | 2H | H-5 (Pyrrolidine) |

| ~1.70 - 1.95 | m | 2H | H-3 (Pyrrolidine) |

| ~1.40 - 1.65 | m | 2H | H-4 (Pyrrolidine) |

| ~1.25 | s | 3H | CH₃ |

| ~1.15 | s | 3H | CH₃ |

| Variable | br s | 2H | NH, OH |

Abbreviations: s = singlet, m = multiplet, br s = broad singlet

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~72.0 | C(CH₃)₂OH |

| ~65.0 | C-2 (Pyrrolidine) |

| ~46.5 | C-5 (Pyrrolidine) |

| ~28.0 | CH₃ |

| ~26.5 | CH₃ |

| ~25.5 | C-3 (Pyrrolidine) |

| ~24.0 | C-4 (Pyrrolidine) |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3400 - 3200 (broad) | O-H and N-H stretch |

| ~2970 - 2850 | C-H stretch (aliphatic) |

| ~1375 | C-H bend (gem-dimethyl) |

| ~1150 | C-O stretch (tertiary alcohol) |

Section 2: Asymmetric Synthesis

The stereocontrolled synthesis of this compound is crucial to its utility. The most common and efficient strategies leverage the chiral pool, starting from readily available and optically pure (S)-proline. The overall transformation involves the conversion of the carboxylic acid moiety of proline into a 2-hydroxypropyl group, with inversion of stereochemistry at the C2 position not being a desired outcome.

A highly effective and field-proven method involves the reaction of an N-protected (S)-proline derivative, such as the methyl ester, with an excess of a Grignard reagent like methylmagnesium bromide. The N-protecting group (e.g., Boc or Cbz) is critical to prevent side reactions involving the amine. The Grignard reagent adds twice to the ester carbonyl: the first equivalent forms a methyl ketone intermediate, which is not isolated, and the second equivalent attacks the ketone to form the desired tertiary alcohol. The (S)-configuration of the starting proline directly yields the (R)-configuration of the final product due to Cahn-Ingold-Prelog priority rules, without altering the stereocenter's spatial arrangement.

Caption: Generalized mechanism for N-alkylation of the pyrrolidine ring.

-

O-Functionalization: The tertiary alcohol is relatively unreactive due to steric hindrance. Reactions at this position, such as ether formation, typically require harsh conditions (e.g., Williamson ether synthesis with a strong base like sodium hydride). It is generally more stable to oxidation than primary or secondary alcohols.

Section 5: Experimental Protocols

The following protocols are provided as illustrative examples. Researchers should adapt them based on specific laboratory conditions and safety assessments.

Protocol 1: Synthesis of N-Boc-(R)-2-(Pyrrolidin-2-yl)propan-2-ol

This protocol describes the key Grignard reaction step.

-

Objective: To synthesize the N-Boc protected title compound from N-Boc-(S)-proline methyl ester.

-

Materials:

-

N-Boc-(S)-proline methyl ester

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

-

-

Procedure:

-

Equip a dry 1 L three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Dissolve N-Boc-(S)-proline methyl ester (1.0 eq) in anhydrous THF (approx. 0.2 M solution).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methylmagnesium bromide solution (2.5 eq) via the dropping funnel over 1 hour, maintaining the internal temperature below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor reaction completion by TLC or LC-MS.

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the pure N-Boc protected alcohol.

-

Protocol 2: N-Benzylation of this compound

-

Objective: To perform a representative N-alkylation reaction.

-

Materials:

-

This compound (from deprotection of the Boc-protected intermediate)

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

Dichloromethane (DCM)

-

Deionized water

-

-

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring by TLC.

-

After cooling to room temperature, filter off the solids and concentrate the filtrate in vacuo.

-

Dissolve the residue in DCM and wash with water.

-

Dry the organic layer over MgSO₄, filter, and concentrate.

-

Purify by column chromatography to yield the N-benzylated product.

-

Conclusion and Future Outlook

This compound represents a highly valuable and versatile chiral building block for pharmaceutical research and development. Its straightforward synthesis from the chiral pool, combined with the strategic placement of a stereocenter adjacent to two modifiable functional groups, provides a robust platform for generating libraries of complex molecules. The steric and electronic properties of the 2-(hydroxypropyl) substituent can enforce specific ring conformations and introduce key interactions with biological targets, leading to compounds with enhanced potency and selectivity. As the demand for stereochemically complex and three-dimensional drug candidates continues to grow, the strategic application of scaffolds like this compound will undoubtedly play a pivotal role in the discovery of next-generation therapeutics.

References

-

Hajra, S., & Bar, S. (2011). Catalytic enantioselective synthesis of A-86929, a dopamine D1 agonist. Chemical Communications, 47(13), 3981-3982. [Link]

-

Hajra, S., & Bar, S. (2011). Catalytic enantioselective synthesis of A-86929, a dopamine D1 agonist. PubMed. [Link]

-

Hajra, S., & Bar, S. (2011). Catalytic Enantioselective Synthesis of A-86929, a Dopamine D1 Agonist. ResearchGate. [Link]

-

Cheek, S., et al. (2021). Structure-Functional-Selectivity-Relationship Studies on A-86929, a D1R Catechol Agonist, to Identify β-arrestin-Biased Ligands. bioRxiv. [Link]

-

Hajra, S., & Bar, S. (2011). Catalytic enantioselective synthesis of A-86929, a dopamine D1 agonist. RSC Publishing. [Link]

-

Gupta, A. K., Patel, S. R., & Deshpande, M. N. (2007). Efficient Process For The Cyclization Of Diastereomeric Alcohol To A Trans Amide In The Synthesis Of Dopamine D1 Agonist, Abt-431. Synthetic Communications, 29(11), 1891-1897. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4938. [Link]

-

Michaelides, M. R., et al. (1996). ABT-431: The Diacetyl Prodrug of A-86929, a Potent and Selective Dopamine D1 Receptor Agonist: In Vitro Characterization and Effects in Animal Models of Parkinson's Disease. The Journal of Pharmacology and Experimental Therapeutics, 276(1), 150-160. [Link]

- Penning, T. D., et al. (2010). United States Patent No. US 7,803,803 B2.

-

Shiosaki, K., et al. (2001). Adrogolide HCl (ABT-431; DAS-431), a Prodrug of the Dopamine D1 Receptor Agonist, A-86929: Preclinical Pharmacology and Clinical Data. CNS Drug Reviews, 7(1), 25-42. [Link]

-

Shiosaki, K., et al. (2001). Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: preclinical pharmacology and clinical data. PubMed. [Link]

-

Adjei, A., et al. (2000). Evaluation of the AERx Pulmonary Delivery System for Systemic Delivery of a Poorly Soluble Selective D-1 Agonist, ABT-431. ResearchGate. [Link]

- Rosini, M., et al. (2019). Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives.

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249774. [Link]

-

Wang, Z., et al. (2018). Pyrrolidines and piperidines bearing chiral tertiary alcohols by nickel-catalyzed enantioselective reductive cyclization of N-alkynones. ResearchGate. [Link]

- Kenda, B., et al. (2015). 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses.

-

Smolobochkin, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate. [Link]

-

Smolobochkin, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Williams, R. M., et al. (2025). Synthesis of structural analogs of largazole and associated compounds. PubChem. [Link]

-

Viatris Inc. (2023). Viatris files patent for (r)-5-((e)-2-pyrrolidin-3-ylvinyl)pyrimidine mono-citrate synthesis. Pharmaceutical Technology. [Link]

-

Nikoloudaki, F. F., et al. (2013). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 18(5), 5467-5481. [Link]

-

De Witte, V., et al. (2015). Methods for synthesis of 1-(pyrrolidin-2-yl)propan-2-one derivatives. ResearchGate. [Link]

Sources

The Genesis of Asymmetric Organocatalysis: A Technical Guide to the Discovery and History of Pyrrolidine-Based Organocatalysts

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Asymmetric Synthesis

The quest for enantiomerically pure compounds, a cornerstone of modern drug development and fine chemical synthesis, has been historically dominated by two main pillars: biocatalysis and metal-based catalysis. However, the turn of the 21st century witnessed the meteoric rise of a third pillar: asymmetric organocatalysis. This field leverages small, purely organic molecules to catalyze stereoselective transformations, offering advantages in terms of cost, stability, and environmental benignity.[1] At the heart of this revolution lies a deceptively simple molecule: the naturally occurring amino acid, L-proline, and its derivatives. The pyrrolidine scaffold, the core of proline, has proven to be a uniquely privileged structure for inducing asymmetry in a vast array of chemical reactions. This in-depth technical guide provides a comprehensive exploration of the discovery, historical development, and mechanistic underpinnings of pyrrolidine-based organocatalysts, offering field-proven insights and detailed experimental protocols for the modern researcher.

The Dawn of an Era: The Hajos-Parrish-Eder-Sauer-Wiechert Reaction

Long before the term "organocatalysis" was coined, the catalytic potential of proline was quietly unveiled in the early 1970s. In independent studies, two industrial research groups—Zoltan Hajos and David Parrish at Hoffmann-La Roche, and Rudolf Wiechert, Ulrich Eder, and Gerhard Sauer at Schering AG—discovered that L-proline could catalyze an intramolecular aldol reaction to produce a chiral bicyclic ketol with remarkable enantiomeric excess.[2][3] This transformation, now famously known as the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction, is widely regarded as the genesis of modern asymmetric organocatalysis.[3]

The HPESW reaction demonstrated that a simple amino acid could facilitate a complex, stereoselective carbon-carbon bond formation, a role previously thought to be the exclusive domain of enzymes or metal catalysts.[2][3] Despite the groundbreaking nature of this discovery, its broader implications remained largely unappreciated for nearly three decades, viewed more as a biochemical curiosity than a general synthetic tool.[2]

A Foundational Experimental Protocol: The Intramolecular Aldol Cyclization

The original Hajos-Parrish procedure for the synthesis of the Wieland-Miescher ketone precursor showcases the simplicity and power of this seminal reaction.

Experimental Protocol: Proline-Catalyzed Intramolecular Aldol Reaction (Hajos-Parrish Procedure)

-

Reaction Setup: To a solution of the achiral triketone (e.g., 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione) in dimethylformamide (DMF), add (S)-(-)-proline (3 mol%).

-

Reaction Execution: Stir the mixture at room temperature for the appropriate duration (e.g., 20-72 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Characterization: Purify the crude product by column chromatography on silica gel to yield the chiral ketol. The enantiomeric excess can be determined by chiral high-performance liquid chromatography (HPLC). The original procedure reported an enantiomeric excess of 93%.[2]

The Renaissance of Organocatalysis: The Seminal Work of the 21st Century

The full potential of pyrrolidine-based organocatalysis was unleashed in the year 2000 through the independent and near-simultaneous publications from the laboratories of Benjamin List, Carlos F. Barbas III, and David W.C. MacMillan. These researchers demonstrated that proline and its derivatives could catalyze a broad range of intermolecular asymmetric reactions, catapulting organocatalysis to the forefront of synthetic chemistry.[4][5]

List and Barbas reported that L-proline could effectively catalyze direct intermolecular asymmetric aldol reactions between unmodified ketones and aldehydes, achieving excellent yields and enantioselectivities.[6] This discovery was particularly significant as it mimicked the action of Class I aldolase enzymes, which also utilize an enamine-based mechanism.[6]

Concurrently, MacMillan introduced the concept of "iminium activation" using chiral imidazolidinone catalysts derived from amino acids.[7][8] His group demonstrated the first highly enantioselective organocatalytic Diels-Alder reaction, showcasing a new mode of activation for α,β-unsaturated aldehydes.[7][8]

These seminal reports marked the birth of modern asymmetric organocatalysis, sparking an explosion of research into the development of new pyrrolidine-based catalysts and their application in a wide array of chemical transformations.[4][5]

Core Mechanistic Principles: Enamine and Iminium Ion Catalysis

The remarkable efficacy of pyrrolidine-based organocatalysts stems from their ability to activate carbonyl compounds through two primary, transient catalytic cycles: enamine catalysis and iminium ion catalysis.

Enamine Catalysis: Activating the Nucleophile

In enamine catalysis, the secondary amine of the pyrrolidine catalyst reversibly condenses with a ketone or aldehyde to form a chiral enamine intermediate. This enamine is a more potent nucleophile than the corresponding enol or enolate, effectively raising the energy of the highest occupied molecular orbital (HOMO) of the carbonyl compound. The chiral environment of the catalyst then directs the subsequent attack of the enamine on an electrophile, leading to the formation of a new stereocenter with high fidelity. The catalytic cycle is completed by the hydrolysis of the resulting iminium ion to regenerate the catalyst and release the functionalized product.

Catalytic Cycle of Enamine-Mediated Aldol Reaction

Caption: Iminium ion catalysis cycle, exemplified by the Michael addition.

Key Asymmetric Transformations and Protocols

The dual modes of activation offered by pyrrolidine-based catalysts have enabled a wide range of asymmetric transformations. Below are detailed protocols for three of the most fundamental and widely used reactions.

The Asymmetric Aldol Reaction

The proline-catalyzed aldol reaction is a powerful tool for the construction of chiral β-hydroxy carbonyl compounds.

Experimental Protocol: Proline-Catalyzed Intermolecular Aldol Reaction

-

Reaction Setup: In a vial, dissolve the aldehyde (0.25 mmol) and (S)-proline (20 mol%) in the solvent of choice (e.g., a 2:1 mixture of methanol and water).

-

Addition of Ketone: Add the ketone (1.25 mmol, 5 equivalents) to the stirred solution.

-

Reaction Execution: Seal the vial and stir the mixture at room temperature for 24-72 hours, monitoring the reaction by TLC.

-

Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Characterization: Purify the crude product by column chromatography on silica gel (e.g., using a 1:3 mixture of ethyl acetate and hexane as the eluent) to obtain the aldol product. Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis. [3][9]

The Asymmetric Michael Addition

The Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds is a cornerstone of carbon-carbon bond formation. Pyrrolidine-based catalysts facilitate this reaction with high enantioselectivity.

Experimental Protocol: Proline-Catalyzed Michael Addition of a Ketone to a Nitroolefin

-

Reaction Setup: To a solution of the nitroolefin (0.60 mmol) and the ketone (e.g., cyclohexanone, 2.0 mmol) in a suitable solvent (e.g., toluene), add (S)-proline (20 mol%).

-

Reaction Execution: Stir the mixture at room temperature for the required duration (e.g., 68 hours), monitoring the reaction by TLC.

-

Work-up and Purification: After completion, concentrate the reaction mixture under reduced pressure.

-

Characterization: Purify the residue by flash chromatography on silica gel (e.g., using 10% ethyl acetate in cyclohexane) to afford the Michael adduct. The diastereomeric ratio and enantiomeric excess can be determined by GC/MS and chiral HPLC, respectively. [10]

The Asymmetric Mannich Reaction

The Mannich reaction is a three-component reaction that produces β-amino carbonyl compounds, which are valuable building blocks for the synthesis of pharmaceuticals and natural products.

Experimental Protocol: Proline-Catalyzed Three-Component Mannich Reaction

-